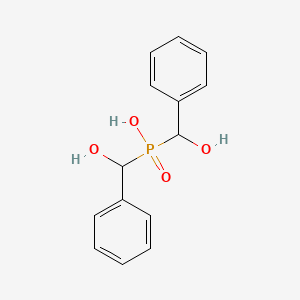
Bis(hydroxyphenylmethyl)phosphinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(hydroxyphenylmethyl)phosphinic acid is an organophosphorus compound characterized by the presence of two hydroxyphenylmethyl groups attached to a phosphinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(hydroxyphenylmethyl)phosphinic acid typically involves the reaction of hydroxyphenylmethyl chloride with a phosphinic acid derivative under controlled conditions. One common method is the Kabachnik–Fields reaction, which involves the use of a base or an acid catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and solvent, can vary depending on the specific reagents used.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly reagents and processes is also a key consideration in industrial production .
Chemical Reactions Analysis
Types of Reactions
Bis(hydroxyphenylmethyl)phosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphinic acid moiety to a phosphine.
Substitution: The hydroxyphenylmethyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products .
Major Products
The major products formed from these reactions include phosphonic acid derivatives, phosphines, and substituted hydroxyphenylmethyl compounds .
Scientific Research Applications
Bis(hydroxyphenylmethyl)phosphinic acid has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including as an antibacterial and antifungal agent.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts
Mechanism of Action
The mechanism of action of bis(hydroxyphenylmethyl)phosphinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. Additionally, it can modulate biochemical pathways by interacting with key regulatory proteins .
Comparison with Similar Compounds
Similar Compounds
Phosphonic acids: Compounds with similar structures but different functional groups.
Phosphinates: Compounds with a similar phosphinic acid moiety but different substituents.
Bisphosphonates: Compounds with two phosphonic acid groups, often used in medicinal chemistry
Uniqueness
Bis(hydroxyphenylmethyl)phosphinic acid is unique due to its specific combination of hydroxyphenylmethyl groups and phosphinic acid moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
90-09-5 |
|---|---|
Molecular Formula |
C14H15O4P |
Molecular Weight |
278.24 g/mol |
IUPAC Name |
bis[hydroxy(phenyl)methyl]phosphinic acid |
InChI |
InChI=1S/C14H15O4P/c15-13(11-7-3-1-4-8-11)19(17,18)14(16)12-9-5-2-6-10-12/h1-10,13-16H,(H,17,18) |
InChI Key |
YMIKTLVFXBBWKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(O)P(=O)(C(C2=CC=CC=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















